molecular formula C22H19ClN2O2 B2954329 N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide CAS No. 330216-05-2

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide

Cat. No. B2954329
CAS RN: 330216-05-2
M. Wt: 378.86
InChI Key: HSCCCROQJPOYSK-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide, commonly known as BCI, is a chemical compound that has been widely used in scientific research due to its potential as an anticancer agent. BCI belongs to the class of benzamides, which are known to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and characterization of related compounds have been extensively studied, providing insights into their molecular structure through X-ray diffraction, IR, 1H, and 13C NMR, and UV–Vis spectra. These studies also include computational analysis using DFT calculations to compare with experimental data, offering a comprehensive understanding of their molecular geometry, vibrational frequencies, and chemical shifts. One notable study focused on a compound with a similar structure, highlighting its optimized molecular structure, NBO, and NLO properties, which were in strong agreement with experimental values, suggesting potential applications in materials science (Demir et al., 2016).

Molecular Recognition and Biological Evaluation

  • Research into the molecular recognition capabilities of related benzamide derivatives has shown that they can form complexes with certain acids, indicating potential applications in catalysis and material science. For instance, guanidine derivatives have been synthesized and analyzed for their ability to bind to dicarboxylic acids, showing significant association constants and suggesting a role in molecular recognition processes (Qi Yan-xing, 2004).
  • Additionally, some benzamide derivatives have been evaluated for their antitumor activity, indicating potential therapeutic applications. The synthesis and biological evaluation of benzenesulfonamide derivatives revealed their in vitro antitumor efficacy against certain cancer cell lines, suggesting their use as chemotherapeutic agents (Fahim & Shalaby, 2019).

Electrochemical and Optical Properties

  • The electrochemical and optical properties of aromatic polyamides incorporating dimethylamino groups have been explored, revealing their potential in electrochromic devices. These materials exhibit reversible electrochemical oxidation, high coloration efficiency, and rapid switching times, making them suitable for applications in smart windows and displays (Hsiao et al., 2008).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-25(2)18-11-8-16(9-12-18)22(27)24-20-13-10-17(23)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCCCROQJPOYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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